molecular formula C28H25N5O3 B2469933 N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1030133-82-4

N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2469933
CAS No.: 1030133-82-4
M. Wt: 479.54
InChI Key: NKNJFFZWDONEHP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring and a 4-methylphenyl group. The acetamide moiety is linked to a 4-ethylphenyl group, enhancing lipophilicity. Such structural motifs are common in pharmacologically active molecules, particularly kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O3/c1-4-19-8-12-21(13-9-19)30-24(34)16-33-15-23(25(35)22-14-7-18(3)29-27(22)33)28-31-26(32-36-28)20-10-5-17(2)6-11-20/h5-15H,4,16H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNJFFZWDONEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactionsThe final step often involves the acylation of the naphthyridine derivative with 4-ethylphenyl acetic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocyclic Framework

The compound’s 1,8-naphthyridine-oxadiazole core distinguishes it from analogues like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6 m) (), which contains a triazole-naphthalene scaffold. Key differences include:

  • 1,8-Naphthyridine vs. Naphthalene : The naphthyridine core offers dual nitrogen atoms, enabling stronger hydrogen bonding and π-π stacking interactions compared to naphthalene’s purely aromatic system.
  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound may confer higher metabolic stability than triazole rings, which are prone to enzymatic oxidation .

Substituent Analysis

  • Acetamide Linker: Both the target compound and compound 6 m share an acetamide group, but the substituents differ: Target: 4-ethylphenyl (enhanced lipophilicity).
  • Aromatic Substitutions : The target’s 4-methylphenyl on oxadiazole contrasts with 6 m ’s naphthalenyloxy group, which may influence solubility and steric hindrance.

Spectroscopic and Computational Comparisons

  • IR and HRMS Data : While 6 m exhibits IR peaks for –NH (3291 cm⁻¹) and C=O (1678 cm⁻¹) (), the target compound likely shares similar absorption bands due to its acetamide group. HRMS data for 6 m ([M + H]+ = 393.1112) suggests a lower molecular weight than the target compound, which has a more complex structure.
  • Computational Similarity Metrics : Using Tanimoto or Dice indexes (), the target compound would show low similarity to 6 m due to divergent cores but moderate similarity in acetamide regions.

Bioactivity and Target Profiling

Inferred Pharmacological Properties

  • Antimicrobial Activity : Analogues with naphthyridine cores often exhibit antimicrobial effects, though substituents like 4-ethylphenyl may reduce solubility, impacting bioavailability.

Bioactivity Clustering

Per , compounds with similar bioactivity profiles often share structural motifs. The target’s acetamide and aromatic groups may align it with DNA intercalators or topoisomerase inhibitors, whereas 6 m ’s triazole-naphthalene structure correlates with protease inhibition .

Data Tables

Table 1: Structural Comparison of Target Compound and 6 m

Feature Target Compound Compound 6 m ()
Core Structure 1,8-Naphthyridine + 1,2,4-oxadiazole 1H-1,2,3-triazole + Naphthalene
Acetamide Substituent N-(4-ethylphenyl) N-(4-chlorophenyl)
Key Functional Groups C=O (amide), –NH, aromatic C–H C=O (amide), –NH, –Cl, –O– (ether)
Molecular Weight (HRMS) ~500–550 (estimated) 393.1112 ([M + H]+)

Table 2: Predicted Pharmacokinetic Properties

Property Target Compound Compound 6 m
Lipophilicity (LogP) High (4-ethylphenyl, methyl groups) Moderate (chlorophenyl, naphthalene)
Solubility Low (bulky aromatic cores) Moderate (polar triazole, ether)
Metabolic Stability High (oxadiazole resistance) Moderate (triazole susceptibility)

Biological Activity

N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound characterized by its unique structural features. The compound includes a naphthyridine core and an oxadiazole moiety, both of which are known for their biological activities. This article explores the biological activity of this compound, discussing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Features

The molecular formula of the compound is C₁₈H₃₁N₃O₂. Its structure incorporates several functional groups that are crucial for biological interactions:

Functional Group Type Role in Activity
AmideN-HFacilitates hydrogen bonding
KetoneC=OPotentially involved in enzyme interactions
NaphthyridineAromatic heterocycleKnown for anticancer properties
OxadiazoleHeterocyclic ringExhibits diverse biological activities

Anticancer Properties

Research indicates that compounds containing naphthyridine and oxadiazole moieties exhibit significant anticancer activity. For instance, the oxadiazole derivatives have shown efficacy against various cancer cell lines due to their ability to inhibit specific protein targets involved in cancer progression. A study highlighted that derivatives of 1,2,4-oxadiazole possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways that promote cancer cell growth.
  • Interference with DNA Repair Mechanisms : It may disrupt DNA repair processes in cancer cells, leading to increased sensitivity to chemotherapeutic agents.
  • Induction of Apoptosis : The compound could trigger apoptotic pathways in tumor cells.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antitumor Activity : A derivative with a similar naphthyridine structure demonstrated IC50 values below 100 µM against multiple cancer cell lines, indicating strong antiproliferative effects .
  • Oxadiazole Derivatives : These compounds have been documented to exhibit broad-spectrum activity against various pathogens and cancer cells due to their structural diversity .

Future Directions

Further research is essential to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Detailed studies to understand how this compound interacts at the molecular level with its targets.
  • In Vivo Studies : Animal model studies to assess pharmacokinetics and therapeutic efficacy.
  • Structural Modifications : Exploring analogs with enhanced potency or reduced toxicity.

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